molecular formula C3H5ClN2O2S B2918368 Methylcyanomethylsulfamoyl chloride CAS No. 1251907-36-4

Methylcyanomethylsulfamoyl chloride

Cat. No. B2918368
CAS RN: 1251907-36-4
M. Wt: 168.6
InChI Key: LWZABXVWZKNQDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylcyanomethylsulfamoyl chloride, also known as MCS, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MCS is a versatile compound that can be used in various fields, including pharmaceuticals, materials science, and organic chemistry.

Scientific Research Applications

Methylcyanomethylsulfamoyl chloride has various scientific research applications, including its use as a reagent in organic chemistry. Methylcyanomethylsulfamoyl chloride is used as a versatile building block in the synthesis of various compounds, including sulfamides, sulfonamides, and other nitrogen-containing heterocycles. Methylcyanomethylsulfamoyl chloride is also used in the synthesis of various materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methylcyanomethylsulfamoyl chloride is not well understood. However, it is believed that Methylcyanomethylsulfamoyl chloride acts by inhibiting the activity of enzymes involved in various metabolic pathways. Methylcyanomethylsulfamoyl chloride is also believed to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methylcyanomethylsulfamoyl chloride are not well understood. However, studies have shown that Methylcyanomethylsulfamoyl chloride can cause irritation to the skin, eyes, and respiratory system. Methylcyanomethylsulfamoyl chloride has also been shown to be toxic to aquatic organisms.

Advantages and Limitations for Lab Experiments

Methylcyanomethylsulfamoyl chloride has several advantages for lab experiments, including its versatility as a building block in the synthesis of various compounds. Methylcyanomethylsulfamoyl chloride is also relatively easy to synthesize, making it readily available for use in research. However, Methylcyanomethylsulfamoyl chloride is toxic and can cause irritation to the skin, eyes, and respiratory system, making it challenging to handle in the laboratory.

Future Directions

There are several future directions for the use of Methylcyanomethylsulfamoyl chloride in scientific research. One potential application is the development of new antibiotics. Methylcyanomethylsulfamoyl chloride has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Another potential application is the use of Methylcyanomethylsulfamoyl chloride in the synthesis of new materials, including polymers and resins. Additionally, Methylcyanomethylsulfamoyl chloride can be used as a versatile building block in the synthesis of various compounds, including sulfamides, sulfonamides, and other nitrogen-containing heterocycles. Further research is needed to fully understand the potential applications of Methylcyanomethylsulfamoyl chloride in scientific research.
Conclusion
In conclusion, Methylcyanomethylsulfamoyl chloride is a versatile compound that has various scientific research applications, including its use as a reagent in organic chemistry and the synthesis of various materials. Methylcyanomethylsulfamoyl chloride has potential applications in the development of new antibiotics and the synthesis of new compounds. However, Methylcyanomethylsulfamoyl chloride is toxic and can cause irritation to the skin, eyes, and respiratory system, making it challenging to handle in the laboratory. Further research is needed to fully understand the potential applications of Methylcyanomethylsulfamoyl chloride in scientific research.

Synthesis Methods

Methylcyanomethylsulfamoyl chloride can be synthesized using a two-step process. The first step involves the reaction of cyanogen chloride with methylamine to produce N-methylcyanamide. The second step involves the reaction of N-methylcyanamide with sulfuryl chloride to produce Methylcyanomethylsulfamoyl chloride. The overall reaction can be represented as follows:
CNCl + CH3NH2 → CH3NCN + HCl
CH3NCN + SO2Cl2 → CH3NC(SO2Cl)N

properties

IUPAC Name

N-(cyanomethyl)-N-methylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5ClN2O2S/c1-6(3-2-5)9(4,7)8/h3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZABXVWZKNQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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